molecular formula C6H13NO2 B13511562 (3R)-3-(dimethylamino)butanoic acid

(3R)-3-(dimethylamino)butanoic acid

Cat. No.: B13511562
M. Wt: 131.17 g/mol
InChI Key: SURVRMRLLSFWHA-RXMQYKEDSA-N
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Description

(3R)-3-(dimethylamino)butanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to the third carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(dimethylamino)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as ®-3-hydroxybutanoic acid.

    Dimethylation: The hydroxyl group is converted to a leaving group, followed by nucleophilic substitution with dimethylamine to introduce the dimethylamino group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the dimethylation reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-(dimethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

(3R)-3-(dimethylamino)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(dimethylamino)butanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

    (3S)-3-(dimethylamino)butanoic acid: The enantiomer of (3R)-3-(dimethylamino)butanoic acid with similar but distinct properties.

    (3R)-3-(methylamino)butanoic acid: A compound with a single methyl group instead of a dimethylamino group.

    (3R)-3-(ethylamino)butanoic acid: A compound with an ethylamino group instead of a dimethylamino group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R)-3-(dimethylamino)butanoic acid

InChI

InChI=1S/C6H13NO2/c1-5(7(2)3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

SURVRMRLLSFWHA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC(=O)O)N(C)C

Canonical SMILES

CC(CC(=O)O)N(C)C

Origin of Product

United States

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